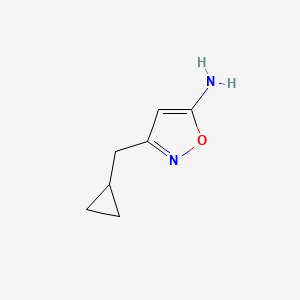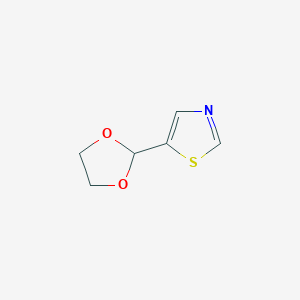![molecular formula C11H24Cl2N2O B1441816 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1220038-11-8](/img/structure/B1441816.png)
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
Vue d'ensemble
Description
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O . It is a derivative of piperidine and pyrrolidine, both of which are important structures in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(2-piperidinyl)ethanol with pyrrolidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidines and pyrrolidines .
Applications De Recherche Scientifique
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways. This interaction can lead to changes in neurotransmitter release and uptake, ultimately affecting mood, cognition, and behavior . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring, such as pyrrolidine, pyrrolidinone, and substituted pyrrolidines, also exhibit similar chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidine moieties, which confer distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
1-(2-piperidin-2-ylethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-5-8-13(9-11)7-4-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJCWAYBIUJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)
![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)


![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)
![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)



![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)
![8-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1441750.png)



